molecular formula C27H15F3O3 B8137879 4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde

4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde

Cat. No.: B8137879
M. Wt: 444.4 g/mol
InChI Key: KGACDTNXWOXMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is a complex organic compound characterized by the presence of multiple fluorine atoms and formyl groups attached to a terphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the choice of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted terphenyl derivatives

Scientific Research Applications

3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic properties of fluorine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde lies in its specific arrangement of fluorine atoms and formyl groups on a terphenyl backbone. This structural configuration imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15F3O3/c28-25-10-16(1-4-19(25)13-31)22-7-23(17-2-5-20(14-32)26(29)11-17)9-24(8-22)18-3-6-21(15-33)27(30)12-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGACDTNXWOXMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)C=O)F)C4=CC(=C(C=C4)C=O)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.